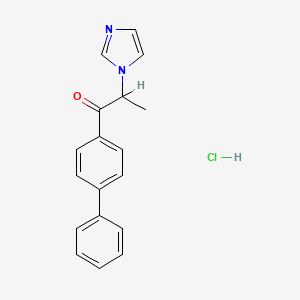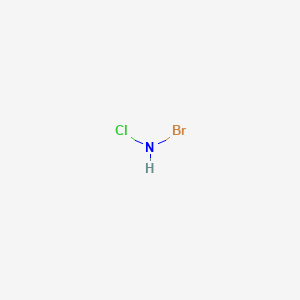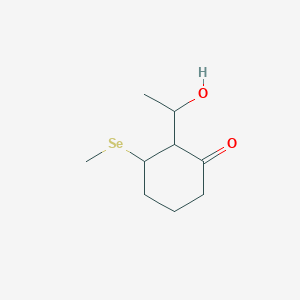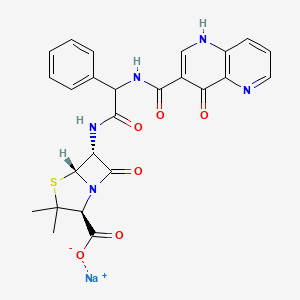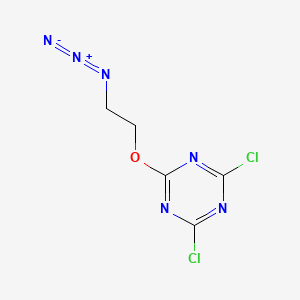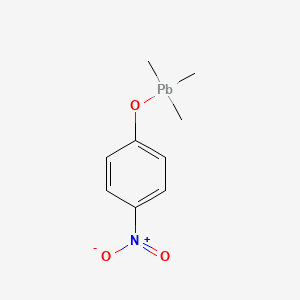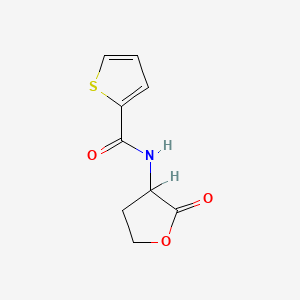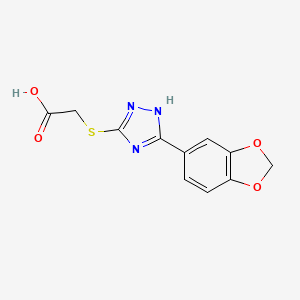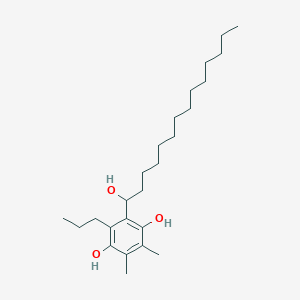
2-(1-Hydroxytetradecyl)-5,6-dimethyl-3-propylbenzene-1,4-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Hydroxytetradecyl)-5,6-dimethyl-3-propylbenzene-1,4-diol is an organic compound characterized by a long alkyl chain and a benzene ring with hydroxyl and methyl substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Hydroxytetradecyl)-5,6-dimethyl-3-propylbenzene-1,4-diol typically involves multi-step organic reactions. One common method includes the alkylation of a benzene derivative followed by hydroxylation. The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification methods, such as chromatography, ensures the final product meets the required specifications for its intended applications.
化学反応の分析
Types of Reactions
2-(1-Hydroxytetradecyl)-5,6-dimethyl-3-propylbenzene-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove oxygen functionalities, yielding simpler hydrocarbons.
Substitution: The benzene ring allows for electrophilic aromatic substitution reactions, introducing different substituents onto the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the benzene ring.
科学的研究の応用
2-(1-Hydroxytetradecyl)-5,6-dimethyl-3-propylbenzene-1,4-diol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the formulation of specialty chemicals and materials, such as surfactants and lubricants.
作用機序
The mechanism by which 2-(1-Hydroxytetradecyl)-5,6-dimethyl-3-propylbenzene-1,4-diol exerts its effects involves interactions with specific molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. The long alkyl chain may interact with lipid membranes, affecting membrane fluidity and function.
類似化合物との比較
Similar Compounds
2-(1-Hydroxytetradecyl)benzene-1,4-diol: Similar structure but lacks the methyl and propyl substituents.
5,6-Dimethyl-3-propylbenzene-1,4-diol: Similar benzene ring structure but lacks the long alkyl chain.
Uniqueness
2-(1-Hydroxytetradecyl)-5,6-dimethyl-3-propylbenzene-1,4-diol is unique due to the combination of a long alkyl chain and specific substituents on the benzene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications.
特性
CAS番号 |
76402-11-4 |
|---|---|
分子式 |
C25H44O3 |
分子量 |
392.6 g/mol |
IUPAC名 |
2-(1-hydroxytetradecyl)-5,6-dimethyl-3-propylbenzene-1,4-diol |
InChI |
InChI=1S/C25H44O3/c1-5-7-8-9-10-11-12-13-14-15-16-18-22(26)23-21(17-6-2)24(27)19(3)20(4)25(23)28/h22,26-28H,5-18H2,1-4H3 |
InChIキー |
WYBPYERZMBLFDX-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCC(C1=C(C(=C(C(=C1CCC)O)C)C)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



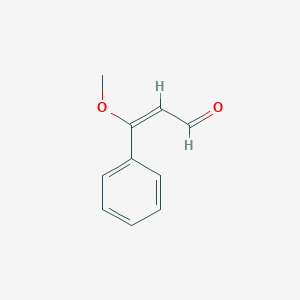
![6,10-Dichlorobenzo[a]phenoxazin-5-one](/img/structure/B14440924.png)

